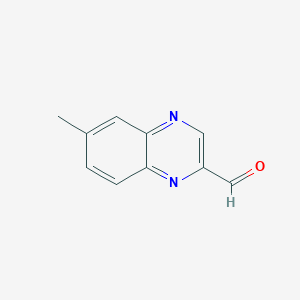
6-Methylquinoxaline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinoxaline-2-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₈N₂O. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. This compound is of significant interest due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylquinoxaline-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 6-methyl-2-oxo-2H-quinoxaline-3-carbaldehyde under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid, and it is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methylquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into 6-methylquinoxaline-2-methanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: 6-Methylquinoxaline-2-methanol.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
6-Methylquinoxaline-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown its potential in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-methylquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA through intercalation, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, it can inhibit certain enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
6-Methylquinoxaline: Similar structure but lacks the aldehyde group, leading to different reactivity and applications.
Quinoxaline-2-carbaldehyde: Similar to 6-methylquinoxaline-2-carbaldehyde but without the methyl group, affecting its chemical properties and uses
Uniqueness
This compound is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-methylquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c1-7-2-3-9-10(4-7)11-5-8(6-13)12-9/h2-6H,1H3 |
InChI Key |
ZRWDXVSKJWFATI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















